The Emergent Therapeutic Potential of 4-(5-Nitropyrimidin-2-yl)morpholine: A Mechanistic Deep Dive for Drug Development Professionals
The Emergent Therapeutic Potential of 4-(5-Nitropyrimidin-2-yl)morpholine: A Mechanistic Deep Dive for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound, 4-(5-Nitropyrimidin-2-yl)morpholine. Drawing upon extensive structure-activity relationship (SAR) data from analogous morpholino-pyrimidine scaffolds, we posit that this molecule functions as a potent inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cellular proliferation, survival, and metabolism, and its aberrant activation is a hallmark of numerous human cancers. This document will dissect the molecular architecture of 4-(5-Nitropyrimidin-2-yl)morpholine, elucidate the intricacies of the PI3K/Akt/mTOR cascade, and present a series of validated experimental protocols to rigorously test our central hypothesis. The insights contained herein are intended to empower researchers and drug development professionals to strategically advance the preclinical and clinical evaluation of this promising therapeutic candidate.
Deconstructing the Pharmacophore: A Trifecta of Functionality
The therapeutic potential of 4-(5-Nitropyrimidin-2-yl)morpholine is rooted in the strategic combination of three key chemical moieties: the morpholine ring, the pyrimidine core, and the 5-nitro functional group.
-
The Morpholine Moiety: A Privileged Kinase Binder: The morpholine ring is a well-established "privileged pharmacophore" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its oxygen atom is a key hydrogen bond acceptor, enabling it to anchor within the hinge region of the ATP-binding pocket of numerous kinases.[2] This interaction is crucial for the inhibitory activity of many clinically successful drugs.
-
The Pyrimidine Scaffold: A Versatile Core: The pyrimidine ring serves as a rigid and versatile scaffold for the presentation of various functional groups.[3][4] In the context of kinase inhibition, the pyrimidine core orients the morpholine and other substituents in a conformation conducive to high-affinity binding to the target enzyme.[2]
-
The 5-Nitro Group: Modulator of Activity and Selectivity: The electron-withdrawing nature of the nitro group at the 5-position of the pyrimidine ring is anticipated to significantly influence the electronic properties of the entire molecule. This can impact binding affinity and selectivity for the target kinase. Structure-activity relationship studies of related nitropyridine and nitropyrimidine compounds have demonstrated a range of biological activities, including anticancer effects.[5][6]
The PI3K/Akt/mTOR Pathway: A Central Hub in Oncogenesis
The PI3K/Akt/mTOR signaling pathway is a master regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8] Its dysregulation is a frequent event in a wide array of human cancers, making it a highly attractive target for therapeutic intervention.[9][10][11]
Pathway Activation and Downstream Effects:
-
PI3K Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn recruit and activate PI3K.[12]
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12]
-
Akt Recruitment and Activation: PIP3 serves as a docking site for the serine/threonine kinase Akt (also known as protein kinase B) at the plasma membrane, leading to its phosphorylation and activation by PDK1 and mTORC2.[7][12]
-
mTORC1 Activation and Cellular Response: Activated Akt phosphorylates and inactivates the tuberous sclerosis complex (TSC1/2), a negative regulator of the small GTPase Rheb. This leads to the activation of mTOR complex 1 (mTORC1), which then promotes protein synthesis, cell growth, and proliferation by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[13]
Dysregulation of this pathway, often through mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and survival, hallmarks of cancer.[10]
Proposed Mechanism of Action: Competitive Inhibition of PI3K
Based on the extensive body of literature on morpholino-pyrimidine derivatives, we propose that 4-(5-Nitropyrimidin-2-yl)morpholine acts as a competitive inhibitor of PI3K, likely with pan-isoform or isoform-specific activity.
The proposed binding mode involves the morpholine oxygen forming a critical hydrogen bond with the backbone amide of a conserved valine residue in the hinge region of the PI3K ATP-binding pocket.[14] The pyrimidine ring would occupy the adenine-binding region, while the 5-nitro group could form additional interactions within the pocket, contributing to binding affinity and selectivity.
By competitively blocking the binding of ATP, 4-(5-Nitropyrimidin-2-yl)morpholine would prevent the phosphorylation of PIP2 to PIP3, thereby abrogating the downstream signaling cascade. This would lead to a reduction in Akt and S6K phosphorylation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Diagram of the Proposed PI3K/Akt/mTOR Inhibition by 4-(5-Nitropyrimidin-2-yl)morpholine
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Validation: A Step-by-Step Guide
To rigorously validate the proposed mechanism of action, a series of well-defined experiments are required. The following protocols are based on standard methodologies employed in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity of 4-(5-Nitropyrimidin-2-yl)morpholine against various PI3K isoforms and mTOR.
Methodology:
-
Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), mTOR kinase, ATP, PIP2 substrate, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of 4-(5-Nitropyrimidin-2-yl)morpholine. b. In a 384-well plate, add the kinase, the compound at various concentrations, and the PIP2 substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the IC50 value for each kinase isoform by plotting the percentage of inhibition against the compound concentration.
| Target Kinase | Hypothetical IC50 (nM) | Rationale |
| PI3Kα | 10 - 100 | Often mutated in cancer |
| PI3Kβ | 50 - 500 | Involved in thrombosis and inflammation |
| PI3Kδ | 5 - 50 | Primarily expressed in hematopoietic cells |
| PI3Kγ | 20 - 200 | Involved in inflammatory responses |
| mTOR | 100 - 1000 | Key downstream effector |
Cellular Proliferation and Apoptosis Assays
Objective: To assess the effect of 4-(5-Nitropyrimidin-2-yl)morpholine on the proliferation and survival of cancer cell lines with known PI3K pathway activation status.
Methodology:
-
Cell Lines: Select a panel of cancer cell lines with well-characterized PI3K pathway alterations (e.g., MCF-7 (PIK3CA mutant), PC-3 (PTEN null), and a wild-type control).
-
Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a serial dilution of 4-(5-Nitropyrimidin-2-yl)morpholine for 72 hours. c. Measure cell viability using the luminescent assay. d. Calculate the GI50 (concentration for 50% growth inhibition).
-
Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining): a. Treat cells with the compound at its GI50 concentration for 24-48 hours. b. Stain cells with Annexin V-FITC and Propidium Iodide. c. Analyze the percentage of apoptotic cells by flow cytometry.
Diagram of the Cellular Assay Workflow
Caption: Workflow for assessing cellular effects of the compound.
Western Blot Analysis of Pathway Modulation
Objective: To directly measure the effect of 4-(5-Nitropyrimidin-2-yl)morpholine on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Methodology:
-
Cell Treatment and Lysis: a. Treat cancer cells (e.g., MCF-7) with the compound at various concentrations for a short duration (e.g., 2-4 hours). b. Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies specific for phosphorylated and total forms of Akt (Ser473), S6K (Thr389), and other relevant pathway components. c. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. A dose-dependent decrease in the phosphorylation of Akt and S6K would confirm on-target pathway inhibition.
Conclusion and Future Directions
The structural features of 4-(5-Nitropyrimidin-2-yl)morpholine strongly suggest its potential as a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. The morpholine and pyrimidine moieties are well-established components of potent kinase inhibitors, and the 5-nitro group offers a unique opportunity for modulating activity and selectivity.
The experimental protocols outlined in this guide provide a clear and robust framework for validating this hypothesis. Successful demonstration of potent and selective PI3K inhibition, coupled with on-target cellular activity, would position 4-(5-Nitropyrimidin-2-yl)morpholine as a promising candidate for further preclinical development, including pharmacokinetic and in vivo efficacy studies in relevant cancer models. The insights gained from these studies will be invaluable for the ultimate translation of this compound into a clinically effective therapeutic agent.
References
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences. Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. Retrieved from [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. Retrieved from [Link]
-
The present and future of PI3K inhibitors for cancer therapy. (2021). Cancers. Retrieved from [Link]
-
Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]
-
4-(5-Bromopyrimidin-2-yl)morpholine. PubChem. Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. Retrieved from [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances. Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Pharmaceuticals. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New 4β-5-Fu-substituted 4'-Demethylepipodophyllotoxin Derivatives. (2007). Molecules. Retrieved from [Link]
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Modeling. Retrieved from [Link]
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022). ResearchGate. Retrieved from [Link]
-
Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. (2016). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Chemistry. Retrieved from [Link]
-
Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor. (2018). Future Medicinal Chemistry. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). ResearchGate. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. Retrieved from [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). Cancers. Retrieved from [Link]
-
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. (2022). Cancers. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. (2010). Blood. Retrieved from [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2023). MDPI. Retrieved from [Link]
-
Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. (2022). ResearchGate. Retrieved from [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar. Retrieved from [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. Retrieved from [Link]
-
Combinations of PI3K inhibitors with targeted oncology agents in multicellular spheroid models. (2023). AACR Journals. Retrieved from [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2023). MDPI. Retrieved from [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.unc.edu [med.unc.edu]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
